molecular formula C11H15NO B13047472 (1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol

(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol

Cat. No.: B13047472
M. Wt: 177.24 g/mol
InChI Key: FTYJNULGKZXDNB-KWQFWETISA-N
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Description

(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol is a chiral compound with a specific stereochemistry It is an organic molecule that contains an amino group, a hydroxyl group, and a phenyl group with an ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. The reaction conditions typically include the use of solvents like ethanol or methanol and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ethenyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a ligand in the development of new catalysts for asymmetric synthesis.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its reactivity and chiral properties make it suitable for various applications, including the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the phenyl and ethenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-amino-1-(2-phenyl)propan-2-ol
  • (1R,2S)-1-amino-1-(2-ethenylphenyl)butan-2-ol
  • (1R,2S)-1-amino-1-(2-ethenylphenyl)ethan-2-ol

Uniqueness

(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of the ethenyl group. This combination of features imparts distinct reactivity and biological activity compared to similar compounds. The ethenyl group can participate in additional reactions, such as polymerization or cross-linking, which are not possible with compounds lacking this functional group.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol

InChI

InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11-/m0/s1

InChI Key

FTYJNULGKZXDNB-KWQFWETISA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1C=C)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1C=C)N)O

Origin of Product

United States

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